molecular formula C22H20N4O B2654434 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide CAS No. 1235286-29-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide

Cat. No. B2654434
CAS RN: 1235286-29-9
M. Wt: 356.429
InChI Key: KPLLUDKVSUBWDH-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide, also known as BIBX1382BS, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, survival, and differentiation. The overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Characterization

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide and its derivatives are synthesized for various applications in medicinal chemistry. For example, derivatives have been synthesized to explore cardiac electrophysiological activities, showing potential as selective class III agents for arrhythmias treatment, comparable to sematilide in in vitro and in vivo models (Morgan et al., 1990). Similarly, derivatives aiming at antipsychotic effects have been synthesized and tested for their dopamine D2 receptor binding affinity, comparing them to benzamide antipsychotics (Thurkauf et al., 1995).

Biological Evaluation

Several studies focus on the biological evaluation of this compound derivatives. For instance, derivatives have been screened against various biological targets, including human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant properties of derivatives. Novel biginelli dihydropyrimidinone derivatives containing the imidazole moiety have been synthesized, showing excellent yield and confirming their structures through modern spectroscopic methods (Bhat et al., 2019). Moreover, studies have synthesized and tested compounds for their antimicrobial activity against various bacteria and yeast, as well as their antioxidant activity, indicating biological activity and potential therapeutic applications (Sadula et al., 2014).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-26(2)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLLUDKVSUBWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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